(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride
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Overview
Description
(1R,6R,7R)-2-Oxabicyclo[410]heptan-7-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic compounds to form the bicyclic structure . The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxirane ring.
Spirocyclic oxindoles: Compounds with a spirocyclic structure that have similar synthetic routes and applications.
Oxa-spirocycles: Molecules with an oxygen atom incorporated into the spirocyclic unit.
Uniqueness
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride is unique due to its specific stereochemistry and the presence of an oxirane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R,6R,7R)-2-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-4-2-1-3-8-6(4)5;/h4-6H,1-3,7H2;1H/t4-,5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOONBLWVEADL-RWOHWRPJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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